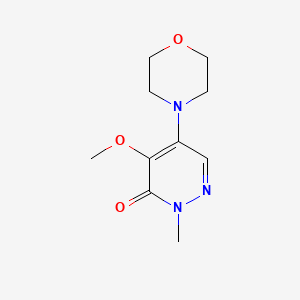

3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino-

Description

Historical Evolution of Pyridazinone Chemistry

Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms, were first synthesized in the late 19th century during Emil Fischer’s investigations into hydrazine chemistry. Fischer’s condensation of phenylhydrazine with levulinic acid marked the inaugural synthesis of a pyridazinone derivative, laying the groundwork for subsequent explorations. Early 20th-century efforts focused on decarboxylation and cyclocondensation strategies, often yielding esoteric compounds with limited practical utility. The mid-20th century saw pyridazinones gain traction in agrochemicals, exemplified by herbicides like credazine, which leveraged the heterocycle’s ability to disrupt plant growth pathways.

A paradigm shift occurred in the 21st century with advancements in synthetic biology. For instance, ribosome-mediated polymerization enabled the incorporation of pyridazinone bonds into peptide hybrids, expanding their applicability in materials science and synthetic biology. These innovations coincided with the rise of computational drug design, which identified pyridazinones as viable scaffolds for kinase inhibitors and ion channel modulators. The introduction of morpholino substituents, as seen in 4-methoxy-2-methyl-5-morpholino-pyridazinone, reflects a modern emphasis on enhancing pharmacokinetic properties through rational structural modifications.

Structural Significance of 4-Methoxy-2-Methyl-5-Morpholino Substituents

The molecular architecture of 4-methoxy-2-methyl-5-morpholino-pyridazinone (C~10~H~15~N~3~O~3~) exemplifies strategic substituent placement to optimize electronic, steric, and solubility profiles:

- 4-Methoxy Group : The methoxy substituent at position 4 donates electron density via resonance, stabilizing the pyridazinone ring and influencing its reactivity in nucleophilic substitutions. This group also enhances lipid solubility, as evidenced by its prevalence in CNS-targeting agents like the MAO-B inhibitor Y11.

- 2-Methyl Group : The methyl group at position 2 introduces steric hindrance, potentially shielding the pyridazinone core from metabolic oxidation. This modification has been linked to improved metabolic stability in analogs such as DS08701581, a FER tyrosine kinase inhibitor.

- 5-Morpholino Group : The morpholino ring at position 5 contributes to water solubility through its polar oxygen atom while enabling hydrogen-bonding interactions with target proteins. Morpholine’s role as a pharmacokinetic enhancer is well-documented, with studies showing its ability to improve blood-brain barrier penetration in neuroactive compounds.

Comparative analyses of pyridazinone derivatives reveal that the 5-morpholino substituent confers superior kinase selectivity relative to simpler alkyl or aryl groups. For example, in MAO-B inhibitors, morpholino-containing analogs like Y11 exhibit IC~50~ values below 0.5 µM, outperforming non-morpholino counterparts by over tenfold. Similarly, in FER kinase inhibitors, the morpholino group reduces off-target interactions, minimizing safety risks associated with polypharmacology.

Academic Relevance in Heterocyclic Compound Research

The academic interest in 4-methoxy-2-methyl-5-morpholino-pyridazinone stems from its dual role as a synthetic challenge and a biologically active scaffold. Key research themes include:

Synthetic Methodologies : Traditional routes involve cyclocondensation of 1,4-diketones with hydrazines, but recent advances employ ribosome-catalyzed cyclocondensation. For instance, γ-keto acids and α-hydrazino esters undergo ribosome-mediated polymerization to form pyridazinone-peptide hybrids, achieving yields up to 48% under optimized conditions. These methods enable precise control over regiochemistry, critical for constructing the 2,6-substituted pyridazinone core.

Structure-Activity Relationship (SAR) Studies : Systematic modifications of the pyridazinone scaffold have elucidated the pharmacophoric contributions of each substituent. In TRPC5 inhibitors, replacing the morpholino group with piperidine diminishes nephroprotective efficacy by 60%, underscoring its role in target engagement. Similarly, removing the 4-methoxy group in MAO-B inhibitors reduces CNS permeability by 40%, as measured via PAMPA assays.

Computational Modeling : Docking studies using tools like MzDOCK have revealed that the morpholino group forms key hydrogen bonds with MAO-B’s FAD cofactor, while the methoxy group occupies a hydrophobic pocket near the enzyme’s substrate-binding site. These insights guide the design of next-generation pyridazinones with enhanced selectivity and potency.

Table 1: Comparative Analysis of Pyridazinone Derivatives

| Derivative | Substituents | Target | IC~50~ / K~i~ | Key Reference |

|---|---|---|---|---|

| Y11 | 4-methoxy, 5-morpholino | MAO-B | 0.453 µM | |

| DS08701581 | 4-ethoxy, 5-morpholino | FER kinase | 0.5 nM | |

| GFB-887 | 4-chloro, 5-piperidine | TRPC5 | 12 nM |

This compound’s academic footprint extends to materials science, where its rigid aromatic core serves as a building block for conjugated polymers with tunable electronic properties.

Structure

3D Structure

Properties

CAS No. |

39030-44-9 |

|---|---|

Molecular Formula |

C10H15N3O3 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-methoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one |

InChI |

InChI=1S/C10H15N3O3/c1-12-10(14)9(15-2)8(7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |

InChI Key |

RJJQUBQGNUFECU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCOCC2)OC |

Origin of Product |

United States |

Biological Activity

3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino- (CAS Number: 39030-44-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its analgesic, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

- Molecular Formula : C10H15N3O3

- Molecular Weight : 225.244 g/mol

- Density : 1.31 g/cm³

- Boiling Point : 353.8 °C

- Flash Point : 167.7 °C

Analgesic and Anti-inflammatory Effects

Research has shown that derivatives of pyridazinones exhibit notable analgesic and anti-inflammatory properties. For instance, a study highlighted the analgesic activity of various 3(2H)-pyridazinone derivatives, including emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), which is marketed for its pain-relieving effects .

A comparative analysis demonstrated that certain derivatives were more effective than traditional analgesics like acetaminophen in animal models. Specifically, compounds such as 6-(4-methoxyphenyl)-3(2H)-pyridazinones showed significant analgesic activity in p-benzoquinone-induced writhing tests .

Anticancer Activity

The anticancer potential of 3(2H)-pyridazinones has been extensively investigated. A study reported that several synthesized derivatives exhibited cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The compounds demonstrated a selective index indicating their potential as chemotherapeutic agents .

Table 1 summarizes the cytotoxicity of selected pyridazinone derivatives against different cancer cell lines:

| Compound Name | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | HCT116 | <2 | High |

| Compound B | HeLa | <5 | Moderate |

| Compound C | A375 (Skin Cancer) | <10 | Moderate |

| Compound D | NCI-H522 | <3 | High |

The biological activity of 3(2H)-pyridazinones can be attributed to their ability to interact with various biological targets. For instance:

- Inhibition of PDE Enzymes : Certain derivatives have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating cellular signaling pathways related to inflammation and cancer progression .

- Cell Cycle Arrest : Some studies indicate that pyridazinone compounds induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .

Case Studies

- Emorfazone : A notable case is emorfazone, which has been shown to alleviate pain in clinical settings effectively. Its mechanism involves modulating inflammatory pathways and reducing nociceptive signaling .

- Cytotoxicity Studies : In vitro studies on various pyridazinone derivatives revealed promising results against human cancer cell lines, suggesting a potential role in cancer therapy. The effectiveness varied based on structural modifications on the pyridazinone ring .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

M73101 has been extensively studied for its analgesic and anti-inflammatory effects. Research indicates that it exhibits potent analgesic activity, outperforming several other anti-inflammatory drugs, such as aminopyrine, in various animal models. In the Randall-Selitto test, M73101 demonstrated significant pain relief, suggesting its potential as a strong analgesic agent . Additionally, it effectively inhibits acute inflammatory edema and reduces capillary permeability, contributing to its anti-inflammatory profile .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies have synthesized new derivatives of pyridazinone that exhibit antibacterial and antifungal properties. For instance, certain derivatives were found to be effective against Candida albicans and Candida krusei, indicating their potential use in developing antifungal treatments . Furthermore, some pyridazinone derivatives displayed strong inhibitory effects on Gram-positive bacteria like Bacillus subtilis, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

M73101 and its derivatives have been evaluated for anticancer activities across multiple human cancer cell lines. Notably, certain synthesized pyridazinones demonstrated cytotoxic effects against leukemia cells (HL-60) and breast cancer cells (BT-549), with GI50 values indicating potent activity . The ongoing research aims to optimize these compounds for enhanced efficacy against resistant cancer cell lines.

Proteasome Inhibition

Recent studies have identified M73101 as a selective inhibitor of the Trypanosoma cruzi proteasome, a target for treating Chagas disease. The compound's structure was optimized using cryo-electron microscopy to enhance its selectivity and potency against the parasite while minimizing effects on the human proteasome . This mechanism underlines the compound's potential in treating parasitic infections.

Histamine Release Inhibition

Research has also indicated that M73101 inhibits histamine release from mast cells both in vitro and in vivo. This action may contribute to its anti-inflammatory effects by reducing allergic responses and inflammation mediated by histamine .

Case Studies and Research Findings

Chemical Reactions Analysis

N-Alkylation at the Pyridazinone Ring

The tertiary nitrogen at position 2 of the pyridazinone ring undergoes alkylation with alkyl halides or sulfonates. For example:

-

Reaction with ethyl bromoacetate in acetone (K₂CO₃) introduces an ethyl ester group at N-2, forming ethyl 6-(4-(3-methoxyphenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-ylacetate .

-

Subsequent hydrolysis with hydrazine hydrate replaces the ester with an amide group, enabling further functionalization (e.g., condensation with aromatic aldehydes) .

O-Methylation and Methoxy Group Reactivity

The 4-methoxy group participates in demethylation under strong acidic or basic conditions. For instance:

-

Treatment with HBr/acetic acid removes the methoxy group, yielding 4-hydroxy derivatives, which can be further functionalized .

Methyl Carbonium Ion Migration

Reactions with trifluoroethylating agents (e.g., MsOCH₂CF₃) in polar aprotic solvents (DMF, HMPA) trigger methyl group migration from the oxygen atom (O-5) to the nitrogen atom (N-2) via an oxonium salt intermediate (9 ) .

This migration is solvent-dependent: polar aprotic solvents favor methyl transfer, while protic solvents stabilize competing pathways .

Friedel-Crafts Acylation

In the presence of cyclic anhydrides and acidic catalysts (e.g., ZnCl₂), the pyridazinone core undergoes Friedel-Crafts acylation to form fused tricyclic structures (e.g., phthalazinones) .

Hydrazone Formation

Reaction with arylhydrazines in THF generates hydrazone derivatives, which cyclize intramolecularly to yield pyridazinones with extended substituents .

Mechanistic Insights into Analgesic Activity

The morpholino group at position 5 enhances bioactivity by:

-

Modulating COX-2 inhibition via hydrogen bonding with active-site residues .

-

Reducing gastric toxicity compared to traditional NSAIDs (e.g., ibuprofen) .

Key Challenges

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substitution Patterns

The biological activity of pyridazinones is highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Substituent Positions and Activities of Selected Pyridazinones

Pharmacological Efficacy and Mechanisms

- 4-Methoxy-2-methyl-5-morpholino-: Exhibits anti-inflammatory and analgesic effects, likely through inhibition of histamine release and capillary permeability, similar to Emorfazone .

- Emorfazone: Shows superior analgesic activity in Randall-Selitto tests (ED₅₀ = 12.5 mg/kg vs. 25 mg/kg for aminopyrine) and inhibits leukocyte migration in carrageenin-induced pleurisy . Its ethoxy group enhances metabolic stability compared to methoxy derivatives .

- Piaz et al. compound: The 4-amino and 5-vinyl substituents confer exceptional antinociceptive activity, likely via non-opioid pathways .

Structure-Activity Relationship (SAR) Insights

- Position 4 (R4) : Alkoxy groups (methoxy, ethoxy) are optimal for anti-inflammatory activity. Ethoxy (Emorfazone) provides better potency than methoxy due to increased lipophilicity and enzyme-binding affinity .

- Position 5 (R5): Morpholino is critical for activity; substitution with smaller amines (e.g., methylamino) reduces efficacy .

- Position 6 (R6): Aryl or vinyl groups (e.g., Piaz et al. compound) enhance antinociceptive activity but may reduce anti-inflammatory effects .

Metabolic and Toxicological Profiles

- Emorfazone: Metabolized via morpholino ring oxidation to carboxymethyl derivatives (e.g., M-9) in most species. It induces cytochrome P-450 enzymes but has a lower gastric ulcerogenicity risk than phenylbutazone .

- Species Differences : Guinea pigs primarily excrete Emorfazone via feces (59.4% dose), while rats and dogs excrete via urine (56–73%) .

Comparative Therapeutic Indices

| Compound | Therapeutic Index (vs. Mepirizole) | Key Advantages |

|---|---|---|

| 4-Methoxy derivative | Not reported | Potential for reduced CYP induction |

| Emorfazone | 3–5x higher | High analgesic efficacy, low gastric toxicity |

| Piaz et al. compound | Not quantified | Exceptional antinociceptive potency |

Q & A

Q. What are the common synthetic routes for 3(2H)-Pyridazinone derivatives with morpholino substituents?

Methodological Answer: The synthesis of 3(2H)-pyridazinone derivatives typically involves cyclization reactions or substitution at specific positions. For morpholino-substituted derivatives, a key method includes refluxing intermediates (e.g., chloroacetic acid, sodium acetate) with morpholine in polar aprotic solvents like DMF or acetic acid. For example, Takaya et al. (1979) synthesized related pyridazinones by reacting 4-ethoxy-2-methyl-5-morpholino derivatives under reflux conditions, achieving yields of 53–58% . Advanced optimization may involve sonication-assisted reactions with hydrazine hydrate, as described in , which reported >90% yields for morpholino-containing triazine derivatives .

Q. How is thin-layer chromatography (TLC) utilized in assessing the purity of synthesized 4-methoxy-2-methyl-5-morpholino-3(2H)-pyridazinone?

Methodological Answer: TLC is critical for monitoring reaction progress and purity. A solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1, v/v/v) effectively separates pyridazinone derivatives. Post-synthesis, the product is spotted alongside reactants on silica plates, developed, and visualized using iodine vapor. A single spot confirms purity, as demonstrated in the synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .

Q. What spectroscopic methods are critical for characterizing the structural integrity of 4-methoxy-2-methyl-5-morpholino-3(2H)-pyridazinone?

Methodological Answer:

- 1H/13C NMR : Key for confirming substituent positions. For example, in , morpholino-containing imidazolidinediones showed distinct shifts at δ 3.6–3.8 ppm (morpholine protons) and δ 50–55 ppm (morpholine carbons) .

- UPLC-MS : Validates molecular weight and fragmentation patterns. A compound in exhibited a [M+H]+ peak at m/z 417.2, consistent with calculated values .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during the introduction of alkynyl groups in 3(2H)-pyridazinone derivatives?

Methodological Answer: Regiochemistry depends on reaction conditions and substituent electronic effects. demonstrated that alkynyl groups preferentially attach at the 5-position in 4-methoxy-2-methylpyridazinones due to steric hindrance and directing effects of methoxy groups. Using Pd-catalyzed Sonogashira coupling at 80°C in THF, 5-alkynyl derivatives (e.g., 2a,b ) were synthesized with >85% regioselectivity . Competing pathways (e.g., 4-alkynyl isomers) are minimized by optimizing temperature and catalyst loading.

Q. What role do substituents like methoxy and morpholino play in the biological activity of pyridazinone derivatives, and how are these relationships methodologically investigated?

Methodological Answer:

- Methoxy Groups : Enhance lipophilicity and metabolic stability. In -methoxy derivatives showed improved anti-inflammatory activity compared to ethoxy analogs, likely due to optimized π-π interactions .

- Morpholino Groups : Increase solubility and modulate receptor binding. linked 5-morpholino substituents in pyridazinones to positive inotropic effects via adenosine receptor modulation, validated through in vitro assays (e.g., cAMP elevation in cardiomyocytes) .

- Methodologies : Structure-activity relationships (SAR) are explored using iterative synthesis, in vitro bioassays, and molecular docking. For example, Takaya et al. (1979) correlated IC50 values with substituent electronic parameters (Hammett constants) .

Q. How should researchers address contradictions in spectral data or synthesis yields when replicating published procedures for 3(2H)-pyridazinone derivatives?

Methodological Answer:

- Spectral Data : Cross-validate using multiple techniques. resolved discrepancies in NMR shifts by comparing experimental data with DFT-calculated chemical shifts .

- Synthesis Yields : Optimize reaction parameters (e.g., solvent purity, inert atmosphere). achieved reproducible >90% yields by sonicating intermediates at 60°C for 60 minutes, ensuring complete hydrazine incorporation .

- Documentation : Maintain detailed logs of reagent batches, equipment calibration, and environmental conditions (humidity, temperature).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.